molecular formula C11H6F14O6 B12063436 Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate

Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate

Cat. No.: B12063436
M. Wt: 500.14 g/mol
InChI Key: MUULAQIFCWNCIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate typically involves the fluorination of specific hydrocarbon precursors. The reaction conditions often require the use of specialized equipment to handle the highly reactive fluorine gas. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the environment in which the compound is used. In industrial applications, its stability and resistance to degradation are key factors .

Comparison with Similar Compounds

Dimethyl perfluoro-2,8-dimethyl-3,7-dioxanonane-1,9-dioate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties such as high stability and resistance to harsh chemical environments.

Properties

Molecular Formula

C11H6F14O6

Molecular Weight

500.14 g/mol

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropoxy]propanoate

InChI

InChI=1S/C11H6F14O6/c1-28-3(26)5(12,8(16,17)18)30-10(22,23)7(14,15)11(24,25)31-6(13,4(27)29-2)9(19,20)21/h1-2H3

InChI Key

MUULAQIFCWNCIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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